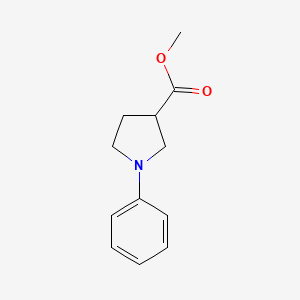
5-Boronofuran-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Boronofuran-2-carboxylic acid is C5H5BO5 . The structure includes a furan ring with a carboxylic acid group and a boronic acid group .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 155.90 . The compound’s InChI code is 1S/C5H5BO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) .Scientific Research Applications
Catalysis in Organic Synthesis
5-Boronofuran-2-carboxylic acid plays a role in catalysis for various organic synthesis reactions. For instance, it is involved in the Suzuki-Miyaura coupling reactions, which are pivotal for creating complex organic structures (Hergert et al., 2018). Similarly, palladium-catalyzed synthesis methods utilize arylboronic acids, including derivatives like this compound, for producing aryl ketones, a key component in various chemical syntheses (Weixiang Zheng et al., 2022).
Advancements in Borylation Techniques
In the field of medicinal chemistry, borylation techniques, which involve the introduction of boron into organic compounds, are gaining importance. Decarboxylative borylation, where carboxylic acids are transformed into boronate esters, is an area where this compound might be relevant. This process is crucial for developing novel pharmaceuticals and improving drug potency (Li et al., 2017).
Catalysis in Cycloaddition Reactions
This compound derivatives are used in catalyzing dipolar [3+2] cycloadditions, which are significant for producing small heterocyclic products, relevant in pharmaceutical development (Hongchao Zheng et al., 2010).
Electrophilic and Nucleophilic Activation
Boronic acids, including this compound, are explored for their potential in both electrophilic and nucleophilic activation in various organic reactions. This property is particularly useful for enabling transformations under mild conditions and increasing atom-economy in synthesis processes (Hall, 2019).
Asymmetric Synthesis
In asymmetric synthesis, this compound and its derivatives might play a role. For example, they are used in asymmetric hetero-Michael addition of α,β-unsaturated carboxylic acids, which is crucial for creating chiral molecules, an important aspect of drug development (Hayama et al., 2018).
Safety and Hazards
Future Directions
The future directions of research on 5-Boronofuran-2-carboxylic acid and related compounds could involve their potential applications in various fields of research and industry. For instance, furanic compounds have been identified as potential replacements for petroleum derivatives due to their reactivity and potential applications in the synthesis of new fuels and polymer precursors .
Mechanism of Action
Target of Action
Boron-containing compounds are generally known to interact with various biological targets, including enzymes and other proteins .
Mode of Action
It’s known that boron-containing compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the boron-containing compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Boron-containing compounds are known to play roles in various biochemical processes, including the suzuki–miyaura coupling reaction .
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura coupling reaction could potentially lead to the synthesis of new organic compounds .
Biochemical Analysis
Biochemical Properties
5-Boronofuran-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, particularly those involved in catalytic processes. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with other biomolecules, such as nucleotides and carbohydrates, through its boronic acid moiety, influencing their biochemical behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . It can also alter gene expression by interacting with transcription factors and other DNA-binding proteins . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, through its boronic acid group, forming reversible covalent bonds . This binding can result in enzyme inhibition or activation, depending on the target enzyme . For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidases and transferases, leading to the formation of various metabolites . The compound’s boronic acid group can interact with cofactors and other metabolic intermediates, influencing metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s boronic acid group can also influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Additionally, this compound can localize to the cytoplasm and other organelles, affecting various cellular processes .
Properties
IUPAC Name |
5-boronofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCYESBSCBYIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586436 | |
| Record name | 5-Boronofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852228-11-6 | |
| Record name | 5-Borono-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Boronofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
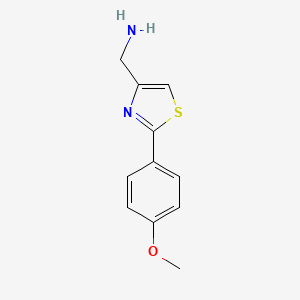
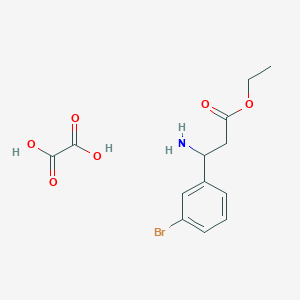
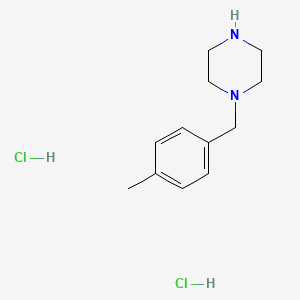
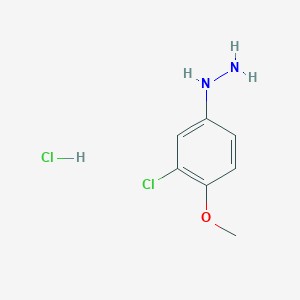
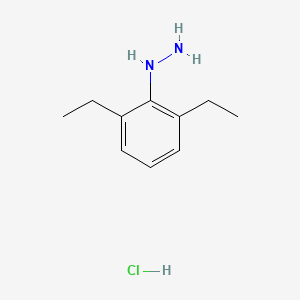
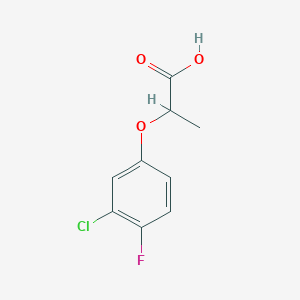
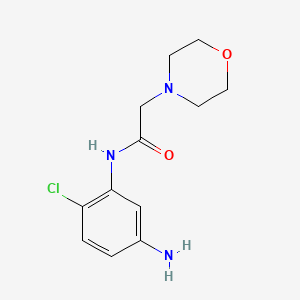
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)

![(4Ar,6S,7R,7aR)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxine-6,7-diol](/img/structure/B1367754.png)

![Pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1367761.png)
